

Quantitative Data Summary: Ertiprotafib Effects in Rats

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Compound Focus: Ertiprotafib

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The following data was observed in rats after treatment with **ertiprotafib** at a dosage of 200 mg kg⁻¹ day⁻¹ for 28 days [1]:

Effect Measured	Male Rats	Female Rats
Liver Weight	Significantly Increased	Significantly Increased
CYP4A Induction	~10-fold	~2.4-fold
CYP2B Induction	~1.2-fold	Information Not Provided
CYP3A Induction	~1.7-fold	Information Not Provided
Palmitoyl CoA Oxidase Induction	~5.1-fold	~2.9-fold
Carnitine Acetyltransferase Induction	~10.4-fold	~5.2-fold

Detailed Experimental Protocol

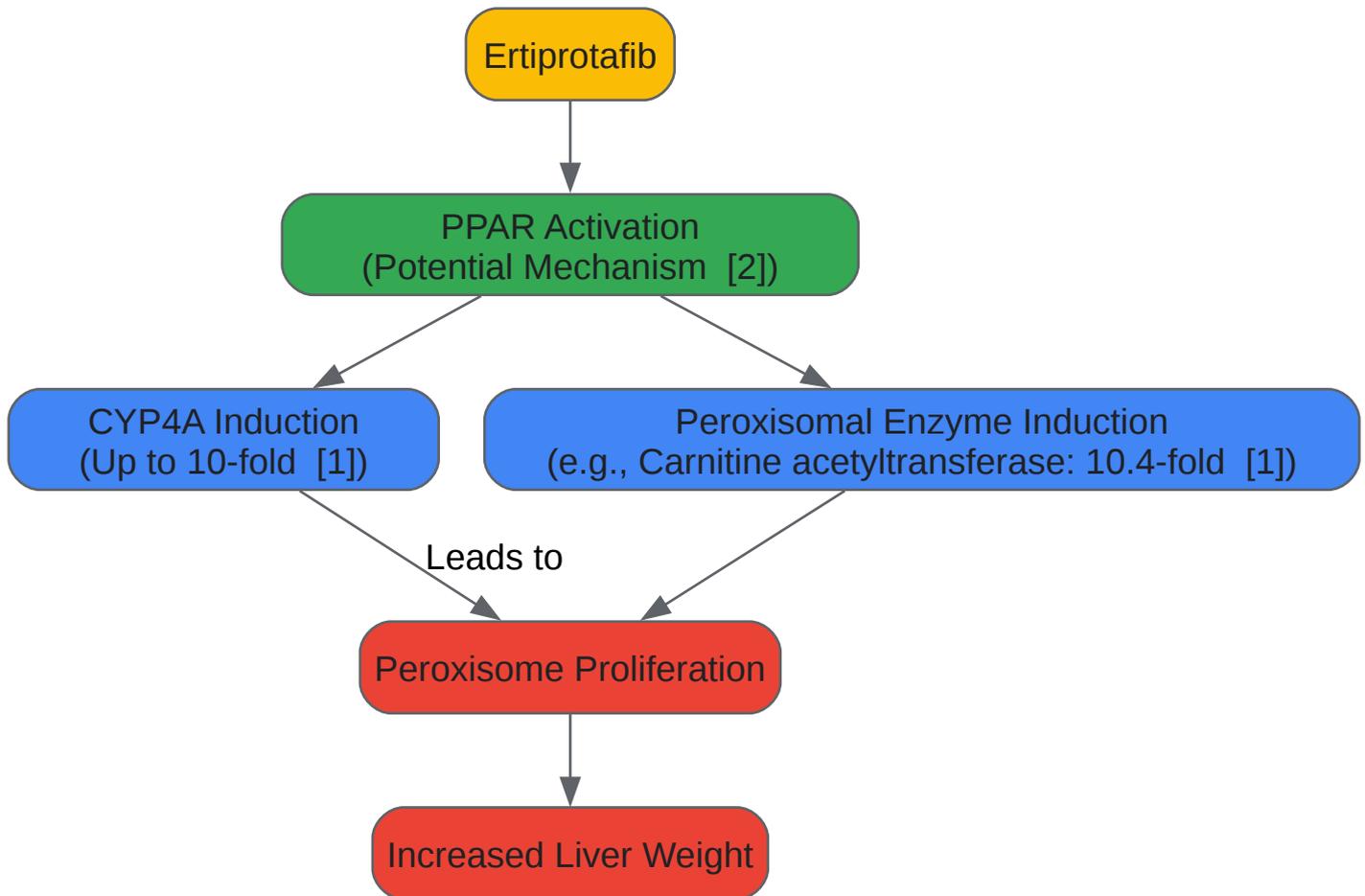
If you are investigating a similar phenomenon, the following methodology from the cited study can serve as a reference [1].

- **Animal Model:** The study used rats (the specific strain is detailed in the original publication).
- **Dosage and Administration:** **Ertiprotafib** was administered orally at 200 mg per kg of body weight per day.
- **Treatment Duration:** The treatment period was 28 consecutive days.
- **Key Analytical Methods:**
 - **Organ Weight Measurement:** Liver weights were measured and compared to controls.
 - **Enzyme Activity Assays:** The activity of cytochrome P450 (CYP) enzymes (CYP4A, CYP2B, CYP3A) and peroxisomal enzymes (Palmitoyl CoA oxidase, Carnitine acetyltransferase) was measured in liver tissues.
 - **Gene Expression Analysis:** In complementary *in vitro* experiments, mRNA levels were quantified in primary rat hepatocytes treated with **ertiprotafib** (50 μ M).

Mechanism of Action & Troubleshooting

The liver weight increase is linked to a mechanism that shows significant species-specific differences.

- **Primary Mechanism in Rats:** The observed hepatomegaly (enlarged liver) is attributed to **peroxisome proliferation** [1]. **Ertiprotafib** acts as an inducer of the CYP4A subfamily and peroxisomal fatty acid oxidation enzymes. This induction profile is a classic response to peroxisome proliferators in rodents. The process can be visualized as follows:



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- **Critical Species Difference:** This pathway is a recognized rodent-specific effect. The same study confirmed that **ertiprotafib did not induce CYP3A, CYP4A, or peroxisomal enzymes in dogs** and, most importantly, **did not induce CYP4A mRNA in human primary hepatocytes** [1]. Therefore, the liver weight increase is not anticipated to be a relevant safety concern in humans [1].

Frequently Asked Questions (FAQs)

Q1: Is the increase in liver weight caused by ertiprotafib a adverse effect? In rats, it is a known, compound-induced adaptive change associated with peroxisome proliferation. However, since this mechanism is not relevant to humans, the finding in rats is not considered predictive of human hepatotoxicity [1].

Q2: Does ertiprotafib also induce other cytochrome P450 enzymes? Yes, in addition to the strong induction of CYP4A, the study recorded modest induction of CYP2B and CYP3A in male rats [1]. It is not a

potent broad-spectrum P450 inducer, especially in non-rodent species.

Q3: Are there other known mechanisms for ertiprotafib's action? Yes, beyond PTP1B inhibition, **ertiprotafib** has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPAR α and PPAR γ), which contributes to its metabolic effects and the observed peroxisome proliferation in rodents [2].

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References

1. Effects of ertiprotafib on hepatic cytochrome P450 and ... [pubmed.ncbi.nlm.nih.gov]
2. Mechanistic toxicogenomic analysis of WAY-144122 ... [sciencedirect.com]

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